1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone
説明
1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. This molecule is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DPP-4 inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon release, leading to improved blood glucose control.
作用機序
The mechanism of action of 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors involves the inhibition of 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone, which is an enzyme that degrades GLP-1 and GIP. GLP-1 and GIP are hormones that are secreted by the intestinal cells in response to food intake. GLP-1 and GIP stimulate insulin secretion and reduce glucagon release, leading to improved blood glucose control. By inhibiting 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone, 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon release.
Biochemical and Physiological Effects:
1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been shown to have a number of biochemical and physiological effects. These include:
- Increased insulin secretion: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion.
- Reduced glucagon release: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors reduce the release of glucagon, which is a hormone that increases blood glucose levels.
- Improved beta-cell function: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been shown to improve beta-cell function, which is the ability of the pancreas to secrete insulin.
- Improved insulin sensitivity: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been shown to improve insulin sensitivity, which is the ability of the body to respond to insulin.
- Reduced appetite: GLP-1 has been shown to reduce appetite, which may contribute to the weight loss observed with 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors.
実験室実験の利点と制限
The advantages of using 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors in lab experiments include:
- Specificity: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors are highly specific for the 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone enzyme, which reduces the risk of off-target effects.
- Reversibility: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors are reversible inhibitors, which means that their effects can be reversed by removing the inhibitor.
- Availability: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors are commercially available and relatively inexpensive.
The limitations of using 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors in lab experiments include:
- Limited tissue penetration: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have limited tissue penetration, which may limit their effectiveness in certain experimental models.
- Variable potency: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors vary in their potency and selectivity, which may complicate experimental design.
- Limited mechanism of action: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have a limited mechanism of action, which may limit their usefulness in certain experimental models.
将来の方向性
There are several future directions for research involving 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors. These include:
- Combination therapy: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors may be used in combination with other antidiabetic agents, such as metformin or insulin, to improve glycemic control.
- Cardiovascular outcomes: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been shown to have neutral cardiovascular effects, but further research is needed to determine their long-term cardiovascular outcomes.
- Renal outcomes: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been shown to have renoprotective effects, but further research is needed to determine their long-term renal outcomes.
- Non-diabetic applications: 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been studied in the context of other diseases, such as Alzheimer's disease and cancer, and may have potential therapeutic applications beyond diabetes.
科学的研究の応用
1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been extensively studied in the context of type 2 diabetes. Clinical trials have shown that 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors are effective in reducing HbA1c levels, fasting plasma glucose levels, and postprandial glucose levels. In addition, 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have been shown to improve beta-cell function, insulin sensitivity, and lipid profiles. 1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone inhibitors have also been studied in the context of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
特性
IUPAC Name |
1-[2-[2-(2,2-diphenylethyl)morpholin-4-yl]-2-oxoethyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23-12-7-13-25(23)18-24(28)26-14-15-29-21(17-26)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICSCUASBABHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCOC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。